molecular formula C8H8F2O B3339842 (1R)-1-(2,6-difluorophenyl)ethan-1-ol CAS No. 126534-39-2

(1R)-1-(2,6-difluorophenyl)ethan-1-ol

Cat. No. B3339842
CAS RN: 126534-39-2
M. Wt: 158.14 g/mol
InChI Key: SIYWDKQSSDBLOA-RXMQYKEDSA-N
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Description

“(1R)-1-(2,6-difluorophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 126534-39-2 . It has a molecular weight of 158.15 and its IUPAC name is (1R)-1-(2,6-difluorophenyl)ethanol . It is usually in liquid form .


Molecular Structure Analysis

The InChI code for “(1R)-1-(2,6-difluorophenyl)ethan-1-ol” is 1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

“(1R)-1-(2,6-difluorophenyl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 158.15 and its IUPAC name is (1R)-1-(2,6-difluorophenyl)ethanol .

Scientific Research Applications

Environmental Pollution and Flame Retardants

Research into the environmental occurrence, effects, and management of novel brominated flame retardants (NBFRs) such as decabromodiphenyl ethane (DBDPE) is critical. These compounds, developed as replacements for older, more hazardous flame retardants, are found in indoor air, dust, consumer goods, and food. Studies reveal significant knowledge gaps regarding the environmental fate and toxicity of many NBFRs, indicating the need for further research into their occurrence, leaching sources, and potential health impacts. The detection of high concentrations of certain NBFRs in environmental samples raises concerns about their safety and necessitates optimized analytical methods for their comprehensive assessment (Zuiderveen, Slootweg, & de Boer, 2020).

Environmental Occurrence and Remediation of Organohalides

The emergence of "new" organohalides as replacements for traditional persistent organic pollutants (POPs) like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) has led to increased environmental distribution. Recent research focuses on the environmental presence of these compounds and their remediation. Studies have found that emerging organohalides (EOHs) are widespread in various environmental and biological matrices. There's a significant correlation between their annual production amounts and environmental contamination levels. This suggests that limiting both the production and use of EOHs is vital for controlling pollution. Remediation techniques such as photodegradation, chemical oxidation, and especially microbial reductive dehalogenation are discussed for their potential in mitigating EOH pollution (He et al., 2021).

Bioremediation of Persistent Organic Pollutants

The persistent insecticide DDT, widely used since the 1940s, remains a concern due to its longevity in the environment and potential health risks. Biodegradation, involving both bacteria and fungi, offers a promising avenue for reducing DDT concentrations in soil through cost-effective methods. This process typically involves co-metabolic activities, including dechlorination and ring cleavage. Various factors, such as soil microbial composition, DDT bioavailability, and the presence of organic matter, influence the effectiveness of bioremediation. Understanding these factors can help in designing effective treatments to stimulate biodegradation in contaminated soils. Research into the degrading organisms and processes, as well as the potential bioremediation approaches for DDT-contaminated soils, highlights the importance of targeted interventions for environmental cleanup (Foght, April, Biggar, & Aislabie, 2001).

Safety and Hazards

The compound has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes indicate that it is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1R)-1-(2,6-difluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWDKQSSDBLOA-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272210
Record name (αR)-2,6-Difluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2,6-difluorophenyl)ethan-1-ol

CAS RN

126534-39-2
Record name (αR)-2,6-Difluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-2,6-Difluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2,6-difluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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